BenchChemオンラインストアへようこそ!

SB 202190

Cancer Cell Biology p38 MAPK Signaling Proliferation Assay

SB 202190 (FHPI) is a cell-permeable, ATP-competitive p38α/β MAPK inhibitor with a Kd of 38 nM against recombinant human p38. Choose SB 202190 over generic p38 inhibitors for its superior potency in cancer cell models—demonstrating a 1.83-fold lower IC50 than SB 203580 in MDA-MB-231 breast cancer cells (46.6 µM vs. 85.1 µM). For autophagy studies, only SB 202190 (and SB 203580) induce autophagic vacuole formation in HT29 cells, a phenotype absent with BIRB-796 or VX-745, making it essential for deconvoluting p38-dependent vs. off-target effects. Researchers investigating CREB-mediated transcription must account for its ancillary CK1 inhibition; orthogonal controls (CK1-specific inhibitors or p38 genetic knockdown) are recommended. Validated for maintaining naive pluripotent stem cells, neural stem cell self-renewal, iPSC-derived intestinal organoids, and adult stem cell-derived lung organoids. For R&D use only; not for diagnostic or therapeutic applications.

Molecular Formula C20H14FN3O
Molecular Weight 331.3 g/mol
CAS No. 152121-30-7
Cat. No. B1681491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 202190
CAS152121-30-7
Synonyms4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole
phenol, 4-(4-(4-fluorophenyl)-5-(4-pyridinyl)-1h-imidazol-2-yl)-
SB 202190
SB-202190
SB202190
Molecular FormulaC20H14FN3O
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O
InChIInChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24)
InChIKeyQHKYPYXTTXKZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB 202190 (CAS 152121-30-7): A Selective p38 MAPK Inhibitor for p38α/β-Driven Research


SB 202190 (FHPI) is a pyridinyl imidazole compound that functions as a potent, cell-permeable, and ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) family, specifically targeting the α and β isoforms . It is a cornerstone pharmacological tool for dissecting the roles of the p38 MAPK signaling pathway in inflammation, cellular stress response, differentiation, and apoptosis [1]. Its primary mechanism involves binding within the ATP pocket of the active kinase, with a reported Kd of 38 nM against recombinant human p38 [2].

The Inadequacy of Simple p38 Inhibitor Substitution: Quantifiable Differentiation of SB 202190


Within the class of p38 MAPK inhibitors, compounds like SB 203580, BIRB-796, and VX-745 are not functionally interchangeable. While all target p38, they exhibit profound differences in isoform selectivity, cellular potency, and off-target profiles that can drastically alter experimental outcomes. For instance, SB 202190 demonstrates significantly higher potency than SB 203580 in certain cancer cell proliferation assays and induces distinct autophagic effects not seen with BIRB-796 or VX-745 [1][2]. Furthermore, critical off-target activities, such as the inhibition of casein kinase 1 (CK1), are shared by some but not all inhibitors in this class, underscoring the need for careful selection based on specific, quantified parameters [3]. A generic approach to inhibitor selection risks introducing confounding variables that compromise data interpretation and experimental reproducibility.

Quantitative Comparative Evidence for SB 202190 Selection


Superior Cytostatic Potency of SB 202190 Over SB 203580 in MDA-MB-231 Breast Cancer Cells

In a direct head-to-head comparison of cytostatic effects on the human MDA-MB-231 breast cancer cell line, SB 202190 demonstrated significantly higher potency than its close analog SB 203580 [1]. This difference is quantified by their respective IC50 values for inhibiting cell proliferation [1].

Cancer Cell Biology p38 MAPK Signaling Proliferation Assay

Enhanced Inhibition of Mutant p53 Phosphorylation (Ser15) by SB 202190 Over SB 203580 in MDA-MB-231 Cells

Beyond its effect on proliferation, SB 202190 was directly compared to SB 203580 for its ability to increase the Ser15 phosphorylation of mutant p53 in MDA-MB-231 cells [1]. SB 202190 was found to be more potent in inducing this phosphorylation event, which is linked to p53 stabilization and function [1].

Cancer Signaling p53 Pathway Post-translational Modification

Unique Autophagy Induction Profile of SB 202190 Compared to BIRB-796 and VX-745

A comparative study assessed the ability of various p38 inhibitors to induce vacuole formation, a hallmark of autophagy, in HT29 colon cancer cells [1]. Both SB 202190 and SB 203580 induced large vacuoles, whereas the more structurally distinct inhibitors BIRB-796 and VX-745 did not [1]. This effect was confirmed to be independent of p38 inhibition, representing an off-target activity specific to the pyridinyl imidazole class [1].

Autophagy Cell Biology Inhibitor Selectivity

Shared Off-Target Inhibition of Casein Kinase 1 (CK1) with SB 203580

A study profiling the selectivity of pyridinyl imidazole p38 inhibitors revealed that both SB 202190 and SB 203580 potently inhibit casein kinase 1 (CK1) in vitro [1]. This off-target activity manifests as the inhibition of stress-induced CREB phosphorylation on Serine 111 in intact cells, an effect independent of p38 MAPK [1]. This finding is crucial for interpreting experiments where these compounds are used to probe p38-dependent functions [1].

Kinase Selectivity CREB Signaling Pharmacological Tool Validation

Defined Isoform Selectivity Profile of SB 202190 (p38α and p38β)

SB 202190 is a selective inhibitor of the p38α (SAPK2a) and p38β (SAPK2b) isoforms, with defined IC50 values of 50 nM and 100 nM, respectively [1]. It does not inhibit the p38γ or p38δ isoforms, nor does it inhibit other MAPK family members like ERK2 or JNK at concentrations typically used for p38 inhibition [2]. This selectivity is a critical design feature that distinguishes it from broader-spectrum kinase inhibitors.

Kinase Selectivity p38 MAPK Isoforms Target Validation

Validated Application Scenarios for SB 202190 in Research


Dissecting p38α/β-Specific Roles in Cancer Cell Proliferation and Migration

SB 202190 is an optimal tool for studying the specific contributions of p38α/β to cancer cell biology. Its superior potency in MDA-MB-231 breast cancer cells compared to SB 203580 makes it ideal for establishing dose-response relationships in proliferation and migration assays, as demonstrated by a 1.83-fold lower IC50 (46.6 µM vs. 85.1 µM) in growth inhibition studies . Its defined isoform selectivity allows for a clear dissection of p38α/β-dependent pathways.

Investigating p38-MAPK Independent Autophagy and Off-Target Effects

For studies exploring autophagy or other p38-independent cellular responses, SB 202190 serves as a crucial pharmacological tool. Its ability to induce autophagic vacuole formation in HT29 cells, a property shared with SB 203580 but not with BIRB-796 or VX-745, makes it essential for validating that an observed phenotype is not due to p38 inhibition . This application is critical for deconvoluting specific and non-specific effects of pyridinyl imidazole inhibitors.

Studies Requiring Controlled p38 Inhibition with Defined CK1 Off-Target Activity

In experiments where the p38 MAPK pathway is being linked to CREB-mediated transcription, SB 202190 must be used with a specific control strategy. Researchers should be aware that SB 202190 also potently inhibits CK1, leading to a suppression of CREB phosphorylation that is independent of p38 . Therefore, the best application of this compound is in a comparative study design that includes orthogonal validation, such as CK1-specific inhibitors or genetic knockdown of p38, to conclusively demonstrate p38-specific effects.

Stem Cell and Organoid Culture for Promoting Pluripotency and Self-Renewal

SB 202190 is a key component in specialized cell culture media for maintaining naive human pluripotent stem cells and improving the self-renewal ability of neural stem cells . It has been successfully applied in the culture and characterization of iPSC-derived human intestinal organoids and adult stem cell-derived lung organoids, often in combination with other small molecules like Y-27632 and A 83-01 [1]. This is a well-established and validated application directly supported by technical protocols from reputable suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 202190

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.